molecular formula C9H7F3LiNO4S2 B6302613 STFSILi CAS No. 210226-98-5

STFSILi

Cat. No.: B6302613
CAS No.: 210226-98-5
M. Wt: 321.3 g/mol
InChI Key: CBRKWJAZEOPXQC-UHFFFAOYSA-N
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Description

Lithium (4-styrenesulfonyl)(trifluoromethanesulfonyl)imide, commonly referred to as STFSILi, is a lithium salt that has garnered significant attention in the field of solid polymer electrolytes and lithium-ion batteries. This compound is known for its high ionic conductivity and thermal stability, making it a promising candidate for next-generation energy storage systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STFSILi typically involves the copolymerization of lithium (4-styrenesulfonyl)(trifluoromethanesulfonyl)imide with other monomers. One common method is UV-initiated copolymerization, where the compound is modified onto the surface of a polyethylene membrane separator . This process involves the use of a UV light source to initiate the polymerization reaction, resulting in a cross-linked polymer network.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of advanced polymerization techniques to ensure high purity and consistency. The compound is often produced in bulk quantities and is used as an additive in solid polymer electrolytes for lithium-ion batteries .

Chemical Reactions Analysis

Types of Reactions

STFSILi undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions involving this compound typically result in the formation of reduced lithium salts.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound include various lithium salts and polymer-bound lithium compounds. These products are characterized by their high ionic conductivity and thermal stability .

Scientific Research Applications

STFSILi has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of STFSILi involves its ability to enhance ionic conductivity in solid polymer electrolytes. The compound interacts with the polymer matrix, reducing crystallinity and increasing the mobility of lithium ions. This results in improved electrochemical performance and stability of the electrolyte .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of STFSILi

This compound stands out due to its high ionic conductivity and thermal stability, which are attributed to the presence of the trifluoromethanesulfonyl group. This group induces a strong electron-withdrawing effect, enhancing the overall performance of the compound in solid polymer electrolytes .

Properties

IUPAC Name

lithium;(4-ethenylphenyl)sulfonyl-(trifluoromethylsulfonyl)azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3NO4S2.Li/c1-2-7-3-5-8(6-4-7)18(14,15)13-19(16,17)9(10,11)12;/h2-6H,1H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRKWJAZEOPXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C=CC1=CC=C(C=C1)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3LiNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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